5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
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Overview
Description
5-[({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, ethoxy, amino, and morpholinyl groups.
Preparation Methods
The synthesis of 5-[({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves several steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The chloro and methoxy groups can undergo substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
5-[({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups may play a role in binding to active sites of enzymes or receptors, while the amino and morpholinyl groups can enhance solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-[({3-CHLORO-4-[(2-CHLOROPHENYL)METHOXY]-5-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID include:
2-methoxy-4-acetylamino-5-chloro methyl benzoate: Shares similar functional groups and can undergo similar chemical reactions.
2-amino-5-chloro-3-methylbenzoic acid: Another compound with chloro and amino groups, used in organic synthesis
Properties
Molecular Formula |
C27H28Cl2N2O5 |
---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
5-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C27H28Cl2N2O5/c1-2-35-25-14-18(13-23(29)26(25)36-17-19-5-3-4-6-22(19)28)16-30-20-7-8-24(21(15-20)27(32)33)31-9-11-34-12-10-31/h3-8,13-15,30H,2,9-12,16-17H2,1H3,(H,32,33) |
InChI Key |
CJHKTCAIICVPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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